
1-(5-Oxopyrrolidin-3-yl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Oxopyrrolidin-3-yl)-3-(o-tolyl)urea, commonly known as OTU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
Electrochemical Performance in Supercapacitors
Research indicates that urea derivatives, when integrated into microporous activated carbon materials, significantly enhance the electrochemical performance of supercapacitors. The incorporation of nitrogen- and oxygen-containing groups, akin to the structural elements of 1-(5-Oxopyrrolidin-3-yl)-3-(o-tolyl)urea, into carbon materials has been shown to improve capacitance and energy storage performance. This is particularly true for pseudocapacitance achieved through functional groups located in the pores of the carbon material (Hulicova‐Jurcakova et al., 2009).
Bioelectrochemical Conversion of Urea to Nitrogen
Studies have explored the conversion of urea to harmless nitrogen gas through bioelectrochemical processes. Modified carbon electrodes with amine groups have shown excellent catalytic activity for urea electrooxidation, indicating potential applications in environmental clean-up and renewable energy (Watanabe et al., 2009).
Protein Denaturation and Folding Studies
Research involving urea has provided insights into the structural and dynamical properties of denatured proteins. Studies on lysozyme denatured in urea have used NMR methods to explore the effects of urea on protein folding and unfolding, contributing to our understanding of protein structure and function (Schwalbe et al., 1997).
Synthesis of Novel Urea Derivatives
The synthesis of novel urea derivatives for various applications, including as redox systems and in the synthesis of active metabolites of pharmaceuticals, has been a focus of research. These studies contribute to the development of new materials and drugs with improved properties and efficacy (Weiss & Reichel, 2000); (Chen et al., 2010).
特性
IUPAC Name |
1-(2-methylphenyl)-3-(5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-4-2-3-5-10(8)15-12(17)14-9-6-11(16)13-7-9/h2-5,9H,6-7H2,1H3,(H,13,16)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCXRISNZALMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)
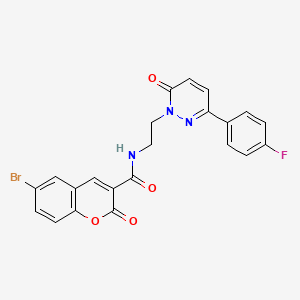
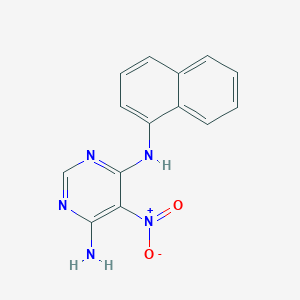

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)
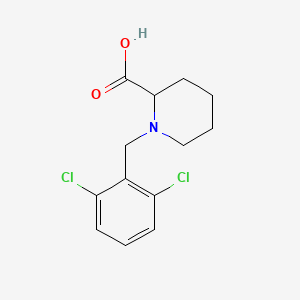
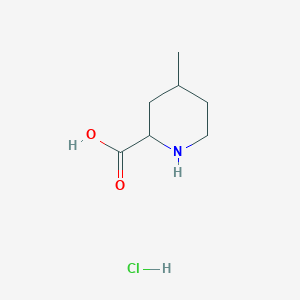


![tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2832216.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2832218.png)
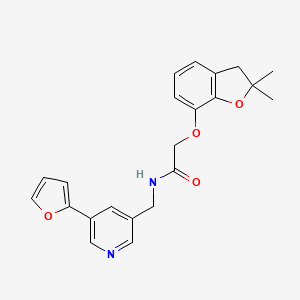
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2832223.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)